molecular formula C14H13N7O2S2 B13996809 4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 29817-73-0

4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B13996809
CAS No.: 29817-73-0
M. Wt: 375.4 g/mol
InChI Key: ILTOUHMRBSWYNZ-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group, a diazenyl linkage, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursorThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the selection of cost-effective reagents, and the implementation of environmentally friendly practices .

Chemical Reactions Analysis

Types of Reactions

BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted benzenesulfonamide derivatives .

Scientific Research Applications

BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the thiazolyl group can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-PYRIDINYL-
  • BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-IMIDAZOLYL-

Uniqueness

Compared to similar compounds, BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-2-THIAZOLYL- is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and pathways, making it a valuable tool in various research applications .

Properties

CAS No.

29817-73-0

Molecular Formula

C14H13N7O2S2

Molecular Weight

375.4 g/mol

IUPAC Name

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H13N7O2S2/c15-12-6-5-11(13(16)18-12)20-19-9-1-3-10(4-2-9)25(22,23)21-14-17-7-8-24-14/h1-8H,(H,17,21)(H4,15,16,18)

InChI Key

ILTOUHMRBSWYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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